Triethyl propane-1,1,2-tricarboxylate

Übersicht

Beschreibung

Triethyl propane-1,1,2-tricarboxylate is a chemical compound that has been used in various applications. It is a purine that is used as a supplement in the form of its salts . It is an active compound for treating herpes simplex virus type 1 and 2 (HSV-1 and HSV-2). It inhibits viral replication by acting on the viral DNA polymerase and blocking the synthesis of DNA, which prevents viral replication .

Synthesis Analysis

The synthesis of Triethyl propane-1,1,2-tricarboxylate involves several steps. In a reaction flask, the solvent toluene, diethyl malonate, acid binding agent sodium bicarbonate, sodium iodide catalyst, and phase transfer catalyst are combined. The mixture is heated and ethyl bromoacetate is added dropwise. The reaction is incubated and then slowly warmed. After the reaction is complete, the mixture is cooled and acetic acid is added dropwise. The inorganic salt is filtered off and the filtrate is collected. The solvent is removed under reduced pressure to yield the final product .Molecular Structure Analysis

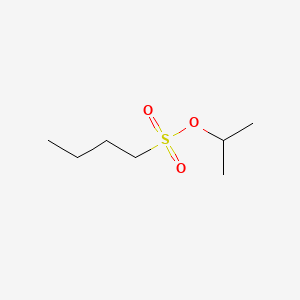

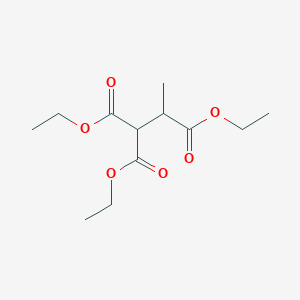

The molecular formula of Triethyl propane-1,1,2-tricarboxylate is C11H18O6 . The structure can be represented as CCOC(=O)CC(C(=O)OCC)C(=O)OCC .Chemical Reactions Analysis

Triethyl propane-1,1,2-tricarboxylate can be used as a plasticizer in polylactic acid (PLA). It is known to influence the thermal and mechanical properties of PLA . It is also known to inhibit the enzyme aconitase and therefore interferes with the Krebs cycle .Physical And Chemical Properties Analysis

Triethyl propane-1,1,2-tricarboxylate is a clear colorless liquid . Its molecular formula is C12H20O6 .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

Triethyl ethane-1,1,2-tricarboxylate, a small molecule with polyester groups, has multiple active centers making it a valuable synthon. It is extensively used in synthesizing various products in the cosmetics and pharmaceutical industries. The synthesis process and its diverse applications have been elaborately discussed in the literature (Shang, 2012).

Catalytic Applications

The compound has been utilized as a novel and environmentally friendly catalyst. For example, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid has shown effectiveness as a catalyst in the formylation of alcohols and amines under mild conditions (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Surface Adsorption Studies

Research on citric and tricarballylic acids adsorbed on alpha-FeOOH particles in aqueous suspensions provides insights into molecular structures of surface complexes. These studies contribute to our understanding of interaction mechanisms at the water-iron oxide interface, which is crucial in various scientific applications (Lindegren, Loring, & Persson, 2009).

Crystal Engineering

The compound has been used in crystal engineering, particularly with lanthanide(III) cations. The study of these complexes can contribute to the development of new materials with specific optical or magnetic properties (Cañadillas-Delgado et al., 2008).

Material Science Applications

In material science, propane-1,2,3-tricarboxylic acid derivatives have been investigated for their role in enhancing the properties of materials. For example, its utilization in creating high biosourced epoxy resin blends showcases its potential in developing sustainable materials (Espinosa et al., 2020).

Uranyl Tricarballylate Nanotubular Species

The reaction of tricarballylic acid with uranyl nitrate has led to the creation of nanotubular species with varying diameters. These findings have potential applications in nanotechnology and materials science (Thuéry, Atoini, & Harrowfield, 2020).

Gas-Liquid Chromatography

1,2,3-Tris (2-cyanoethoxy)-propane, a derivative, has been used as a selective phase in gas-liquid chromatography, particularly for separating cis-trans isomers of oxygen-containing compounds and hydrocarbons (Belen'kii, Vitenberg, & D'yakonov, 1964).

Nickel and Cobalt Chemistry

The compound has found applications in the field of nickel and cobalt chemistry, demonstrating its utility in the synthesis and study of spin clusters, which are important in the study of magnetic properties (Ferguson et al., 2011).

CO2 Absorption Studies

1,2,3-Trimethoxypropane, derived from propane-1,2,3-triol (glycerol), has been explored as a physical solvent for CO2 absorption, highlighting its potential in addressing environmental concerns and sustainability (Flowers et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

triethyl propane-1,1,2-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-5-16-10(13)8(4)9(11(14)17-6-2)12(15)18-7-3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMRIBGHCMHLSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287451 | |

| Record name | Triethyl propane-1,1,2-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethyl propane-1,1,2-tricarboxylate | |

CAS RN |

6945-45-5 | |

| Record name | NSC51137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl propane-1,1,2-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B1605140.png)